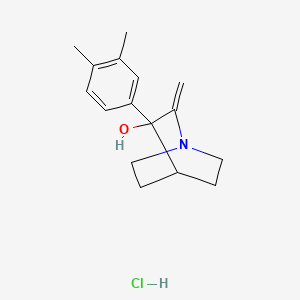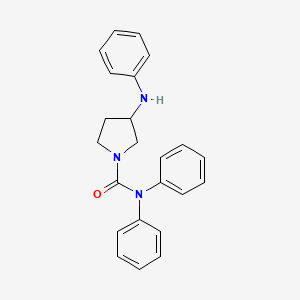
((4-Nitrophenyl)azo)naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Nitrophenyl)azo)naphthol, also known as 4-(4-Nitrophenylazo)-1-naphthol, is an organic compound with the molecular formula C₁₆H₁₁N₃O₃ and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group to a naphthol moiety. It is commonly used as a dye and has applications in various fields due to its vibrant color and chemical properties.
Preparation Methods
The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt . This diazonium salt is then coupled with 2-naphthol in an alkaline medium (sodium hydroxide solution) to yield this compound . The reaction conditions must be carefully controlled to maintain the temperature and pH for optimal yield and purity.
Chemical Reactions Analysis
((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: The compound is used in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Research has explored its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the production of azo dyes, which are widely employed in textiles, printing, and plastics
Mechanism of Action
The mechanism of action of ((4-Nitrophenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer processes and interactions with cellular components, leading to its effects in staining and dyeing applications .
Comparison with Similar Compounds
((4-Nitrophenyl)azo)naphthol can be compared with other azo compounds such as:
4-Phenylazo-1-naphthol: Similar in structure but with a phenyl group instead of a nitrophenyl group.
1-(4-Nitrophenylazo)-2-naphthol:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
607-27-2 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
InChI Key |
HPHIPYYTKHFLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)




![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)


